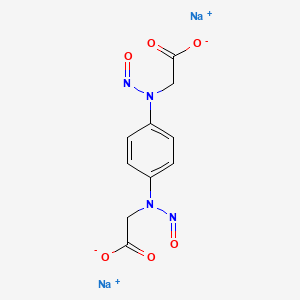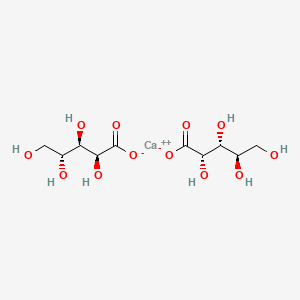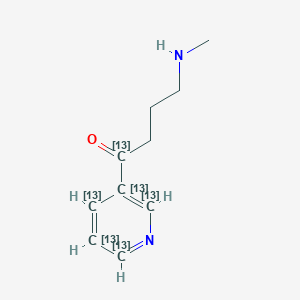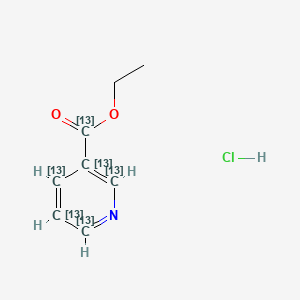
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is a compound known for its unique chemical structure and reactivity It is a derivative of pyrroline, a five-membered nitrogen-containing heterocycle, and features a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline typically involves the reaction of 2,2,5,5-tetramethyl-3-hydroxypyrroline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroxide can be reduced to a hydroxylamine using reducing agents such as ascorbic acid.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Mild reducing agents such as ascorbic acid or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the hydroxylamine derivative.
Substitution: Formation of substituted pyrroline derivatives.
Scientific Research Applications
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is widely used in scientific research, particularly in the following areas:
Biology: Used to label biomolecules for studying their structure and function using EPR.
Industry: Used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The primary mechanism of action of 1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline involves its role as a spin label. The nitroxide group is stable and can interact with unpaired electrons in other molecules, making it useful in EPR spectroscopy. The compound can bind to specific molecular targets, allowing researchers to study the dynamics and interactions of these targets in various environments .
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl: Another nitroxide spin label with a carboxyl group instead of a methanesulfonate group.
2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid: Similar structure but with a carboxylic acid group, used in similar applications.
Uniqueness
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is unique due to its methanesulfonate ester group, which provides different reactivity and solubility properties compared to other nitroxide spin labels. This makes it particularly useful in specific chemical reactions and applications where other spin labels may not be as effective.
Properties
IUPAC Name |
(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXALIPSILSDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O-])(C)C)COS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4S- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)




![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)


